molecular formula C129H208N36O41S3 B1628032 Subtilosin A CAS No. 98914-01-3

Subtilosin A

Cat. No.: B1628032
CAS No.: 98914-01-3
M. Wt: 3015.5 g/mol
InChI Key: NRQODXJXWWUXFE-LYQFAKRDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Subtilosin A is typically produced by Bacillus subtilis through fermentation. The production process involves culturing Bacillus subtilis in a suitable growth medium, such as modified MRS broth . After sufficient growth, the culture is centrifuged to remove cells, and the supernatant is collected. This compound is then extracted using organic solvents like n-butanol and purified through techniques such as gel filtration and thin-layer chromatography .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The fermentation process is optimized to maximize yield, and advanced purification techniques are employed to ensure high purity. The use of animal-free media, such as AF-MRS, has been explored to produce this compound at levels comparable to traditional media .

Chemical Reactions Analysis

Types of Reactions

Subtilosin A undergoes various chemical reactions, including oxidation, reduction, and substitution. The unique post-translational modifications in its structure make it a subject of interest for studying these reactions .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions are typically mild to preserve the integrity of the peptide structure .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of disulfide bonds, while reduction reactions may break these bonds .

Comparison with Similar Compounds

Subtilosin A is unique due to its unusual post-translational modifications and cyclic structure. Similar compounds include:

These compounds share some structural and functional similarities with this compound but differ in their specific modifications and target spectra.

Properties

IUPAC Name

(3S)-3-[[(2S)-1-[(2S,3S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-[[2-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C129H208N36O41S3/c1-21-63(12)102(161-119(196)83(55-166)156-122(199)86(58-209)158-128(205)105(71(20)167)163-110(187)70(19)145-120(197)84(56-207)150-95(174)51-135-111(188)75(32-26-27-35-130)151-117(194)80(42-89(132)168)149-94(173)50-137-113(190)79(41-72-46-133-74-31-25-24-30-73(72)74)153-116(193)77(39-60(6)7)148-93(172)49-136-112(189)76(38-59(4)5)147-90(169)45-131)125(202)139-48-92(171)143-68(17)108(185)144-69(18)109(186)157-85(57-208)121(198)152-78(40-61(8)9)118(195)160-101(62(10)11)126(203)155-82(44-99(179)180)115(192)140-53-97(176)164-36-28-33-87(164)124(201)162-104(65(14)23-3)129(206)165-37-29-34-88(165)123(200)154-81(43-98(177)178)114(191)138-52-96(175)159-103(64(13)22-2)127(204)146-67(16)107(184)134-47-91(170)142-66(15)106(183)141-54-100(181)182/h24-25,30-31,46,59-71,75-88,101-105,133,166-167,207-209H,21-23,26-29,32-45,47-58,130-131H2,1-20H3,(H2,132,168)(H,134,184)(H,135,188)(H,136,189)(H,137,190)(H,138,191)(H,139,202)(H,140,192)(H,141,183)(H,142,170)(H,143,171)(H,144,185)(H,145,197)(H,146,204)(H,147,169)(H,148,172)(H,149,173)(H,150,174)(H,151,194)(H,152,198)(H,153,193)(H,154,200)(H,155,203)(H,156,199)(H,157,186)(H,158,205)(H,159,175)(H,160,195)(H,161,196)(H,162,201)(H,163,187)(H,177,178)(H,179,180)(H,181,182)/t63-,64-,65-,66-,67-,68-,69-,70-,71+,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,101-,102-,103-,104-,105-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQODXJXWWUXFE-LYQFAKRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)CC)NC(=O)C2CCCN2C(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(C)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CS)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C129H208N36O41S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3015.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98914-01-3
Record name SboA protein, Bacillus subtilis
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098914013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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